

Toxicological Profile of Ethyl Phenoxyacetate: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Ethyl phenoxyacetate	
Cat. No.:	B1293768	Get Quote

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Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment. The toxicological data for **ethyl phenoxyacetate** is limited, and much of the information herein is based on findings for structurally related compounds and standardized testing guidelines.

Executive Summary

Ethyl phenoxyacetate is an organic ester with applications in the fragrance and chemical industries.[1] Based on available Safety Data Sheets (SDS), ethyl phenoxyacetate is generally not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] However, some sources indicate potential for eye irritation and harm if ingested, inhaled, or in contact with skin.[1] Comprehensive toxicological studies specifically on ethyl phenoxyacetate are not readily available in the public domain. Therefore, this guide synthesizes the existing data and provides a framework for its toxicological assessment based on standardized protocols and data from analogous compounds, such as phenoxy herbicides.

Chemical and Physical Properties



Property	Value	Reference
CAS Number	2555-49-9	[3]
Molecular Formula	C10H12O3	[3]
Molecular Weight	180.20 g/mol	[3]
Appearance	Colorless clear liquid	[4]
Boiling Point	247.00 to 249.00 °C @ 760.00 mm Hg (est.)	[4]
Flash Point	113.00 °C (235.00 °F) TCC	[4]
Solubility	Soluble in alcohol; water, 874.4 mg/L @ 25 °C (est.)	[4]
logP (o/w)	2.348 (est.)	[4]

Toxicological Endpoints Acute Toxicity

Quantitative data for the acute toxicity of **ethyl phenoxyacetate** is not consistently reported. However, based on the lack of classification under GHS, the acute oral, dermal, and inhalation toxicity is expected to be low.[2] For a structurally related compound, ethyl phenylacetate, the acute dermal LD50 in rabbits is greater than 2000 mg/kg body weight.[5]

Table 1: Acute Toxicity Data (Inferred)



Endpoint	Species	Route	Value	Classificati on	Reference
LD50	Rat	Oral	> 2000 mg/kg bw	Not Classified	Inferred from SDS[2]
LD50	Rabbit	Dermal	> 2000 mg/kg bw	Not Classified	Inferred from related compounds[5]
LC50	Rat	Inhalation	No data available	Not Classified	Inferred from SDS[2]

- Acute Oral Toxicity (OECD 420, 423, or 425): The test substance is administered in a single dose to fasted female rats. The Fixed Dose Procedure (OECD 420) involves dosing at fixed levels (5, 50, 300, 2000 mg/kg) to identify a dose causing evident toxicity without mortality.[7] The Acute Toxic Class Method (OECD 423) uses a stepwise procedure with 3 animals per step to classify the substance based on mortality. The Up-and-Down Procedure (OECD 425) involves sequential dosing, adjusting the dose up or down based on the outcome for the previous animal to determine the LD50. Animals are observed for 14 days for signs of toxicity and mortality.
- Acute Dermal Toxicity (OECD 402): The test substance is applied to a shaved area of the skin of rabbits (approximately 10% of the body surface area) for 24 hours under a semiocclusive dressing. The dose is typically 2000 mg/kg body weight. Animals are observed for 14 days for signs of toxicity and mortality.
- Acute Inhalation Toxicity (OECD 403): Rats are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for 4 hours. A range of concentrations is tested to determine the LC50. Animals are observed for 14 days for signs of toxicity and mortality.

Irritation and Sensitization

Some sources suggest that **ethyl phenoxyacetate** may cause skin and eye irritation.[1] However, other safety data sheets state it shall not be classified as a skin or eye irritant.[2] A definitive conclusion requires specific experimental data.



Table 2: Irritation and Sensitization Data

Endpoint	Species	Result	Classification	Reference
Skin Irritation/Corrosio n	Rabbit	No data available (conflicting reports)	Not Classified (in some SDS)	[2]
Eye Irritation/Corrosio n	Rabbit	No data available (conflicting reports)	Not Classified (in some SDS)	[2]
Skin Sensitization	Guinea Pig / Mouse	No data available	Not Classified	Inferred from SDS[2]

- Acute Dermal Irritation/Corrosion (OECD 404): A single dose of the test substance is applied
 to a small area of the skin of a single rabbit for 4 hours. The degree of erythema and edema
 is scored at 1, 24, 48, and 72 hours after application.[8]
- Acute Eye Irritation/Corrosion (OECD 405): A single dose of the test substance is applied to the conjunctival sac of one eye of a single rabbit. The other eye serves as a control. The cornea, iris, and conjunctiva are examined for lesions at 1, 24, 48, and 72 hours.[9]
- Skin Sensitization (OECD 406 or 429): The Guinea Pig Maximization Test (GPMT, OECD 406) involves intradermal induction with the test substance and Freund's Complete Adjuvant, followed by a topical challenge.[6] The Local Lymph Node Assay (LLNA, OECD 429) in mice measures lymphocyte proliferation in the draining lymph nodes following topical application of the test substance.[10]

Genotoxicity

Available safety data sheets indicate that **ethyl phenoxyacetate** is not classified as a germ cell mutagen.[2] However, comprehensive in vitro and in vivo genotoxicity data are not publicly available. For the related compound, ethyl phenylacetate, the Ames test was reported as negative.[11]

Table 3: Genotoxicity Data



Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium	With and without	No data available	
In Vitro Chromosome Aberration	Mammalian cells (e.g., CHO)	With and without	No data available	
In Vivo Micronucleus Test	Rodent bone marrow	N/A	No data available	

- Bacterial Reverse Mutation Test (OECD 471): Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). Reversion to histidine independence indicates mutagenic potential.
- In Vitro Mammalian Chromosome Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance. Metaphase cells are then examined for chromosomal abnormalities.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the
 test substance, and bone marrow or peripheral blood is analyzed for the presence of
 micronuclei in erythrocytes, which indicates chromosomal damage.

Carcinogenicity and Chronic Toxicity

There are no available carcinogenicity or chronic toxicity studies for **ethyl phenoxyacetate**. Safety data sheets state that it shall not be classified as carcinogenic.[2]

Carcinogenicity Study (OECD 451): The test substance is administered daily to rodents for a
major portion of their lifespan (e.g., 24 months for rats).[12] Animals are observed for the
development of tumors.



 Chronic Toxicity Study (OECD 452): Similar to a carcinogenicity study, but with a focus on non-neoplastic toxic effects. A No-Observed-Adverse-Effect Level (NOAEL) is typically determined.

Reproductive and Developmental Toxicity

Ethyl phenoxyacetate is not classified as a reproductive toxicant according to available SDS. [2] No specific studies on its reproductive or developmental toxicity were found. For a structurally similar compound, a prenatal developmental toxicity study (OECD 414) showed a maternal and developmental NOAEL of at least 1000 mg/kg bw/day.[13]

Table 4: Reproductive and Developmental Toxicity Data (Inferred)

Study	Species	NOAEL (mg/kg bw/day)	Reference
Two-Generation Reproduction Toxicity	Rat	No data available	
Prenatal Developmental Toxicity	Rat	≥ 1000 (inferred from related compound)	[13]

- Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female rats for two generations.[14] Effects on mating, fertility, pregnancy, and offspring development are assessed.
- Prenatal Developmental Toxicity Study (OECD 414): The test substance is administered to
 pregnant female animals (usually rats or rabbits) during the period of organogenesis.[15] The
 dams and fetuses are examined for adverse effects.

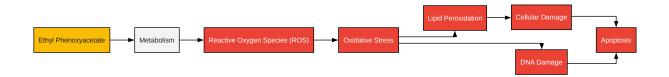
Potential Mechanisms of Toxicity and Signaling Pathways

Due to the lack of specific mechanistic data for **ethyl phenoxyacetate**, the following pathways are inferred from studies on structurally related phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).



Oxidative Stress Induction

Phenoxy herbicides have been shown to induce oxidative stress in mammalian cells.[7][9][16] This can lead to cellular damage and apoptosis.



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Caption: Inferred oxidative stress pathway for **ethyl phenoxyacetate**.

Uncoupling of Oxidative Phosphorylation

Some phenoxy compounds can act as uncouplers of oxidative phosphorylation, disrupting ATP synthesis in mitochondria.[12]



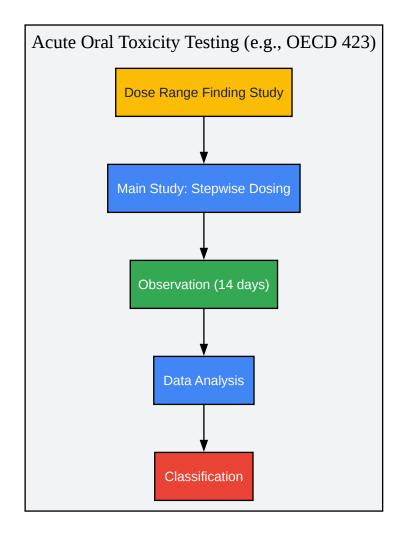
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Caption: Inferred mitochondrial uncoupling pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the acute oral toxicity of a substance like **ethyl phenoxyacetate** according to OECD guidelines.





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Caption: Workflow for acute oral toxicity assessment.

Conclusion

The available data suggests that **ethyl phenoxyacetate** has a low order of acute toxicity and is not classified as a mutagen, carcinogen, or reproductive toxicant under GHS. However, the lack of comprehensive, publicly available toxicological studies necessitates a cautious approach. Further testing according to standardized OECD guidelines would be required for a definitive risk assessment. The potential for **ethyl phenoxyacetate** to induce oxidative stress or act as a mitochondrial uncoupler, based on data from structurally related phenoxy compounds, warrants further investigation. Researchers and drug development professionals



should consider these data gaps when handling and evaluating the safety of **ethyl phenoxyacetate**.

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